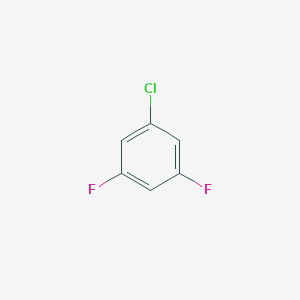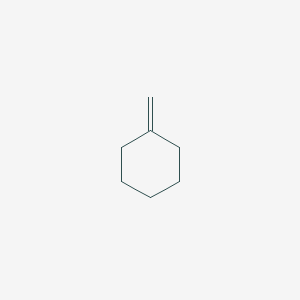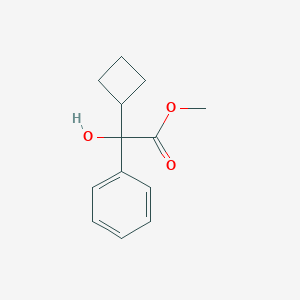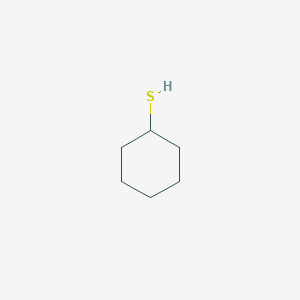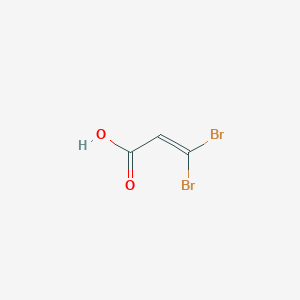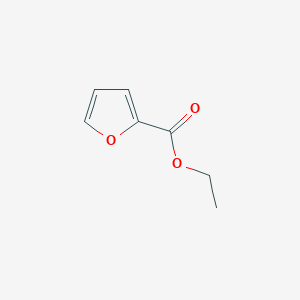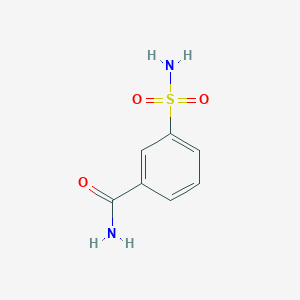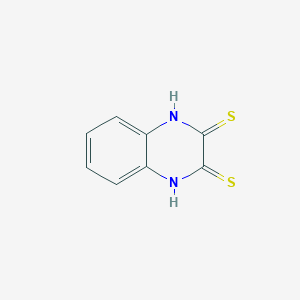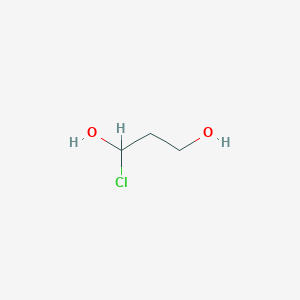
1,3-Propanediol, chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, chloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1,3-dichloropropan-2-ol and is a colorless liquid with a strong odor. It is used in the synthesis of various chemicals and has been found to have biological activity, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, chloro- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Propanediol, chloro- can have biochemical and physiological effects on the body. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Propanediol, chloro- in lab experiments is its antimicrobial properties. This makes it a useful compound for studying the effects of microorganisms on various materials and products. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for research on 1,3-Propanediol, chloro-. One area of interest is its potential use as a natural preservative in food products. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Conclusion
1,3-Propanediol, chloro- is a promising compound that has gained significant attention in scientific research. It has been found to have antimicrobial properties, antioxidant properties, and anti-inflammatory properties. This compound has potential applications in various fields, including the food industry and the medical field. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Méthodes De Synthèse
1,3-Propanediol, chloro- can be synthesized through the reaction of epichlorohydrin with sodium hydroxide. This reaction produces 1,3-dichloropropan-2-ol as a byproduct, which can be isolated and purified. This method of synthesis is widely used in the production of 1,3-Propanediol, chloro- for research purposes.
Applications De Recherche Scientifique
1,3-Propanediol, chloro- has been found to have several potential applications in scientific research. It has been studied for its antimicrobial properties and has been found to be effective against a range of bacteria and fungi. This compound has also been studied for its potential use as a preservative in various products, including cosmetics and personal care products.
Propriétés
Numéro CAS |
1331-07-3 |
|---|---|
Nom du produit |
1,3-Propanediol, chloro- |
Formule moléculaire |
C3H7ClO2 |
Poids moléculaire |
110.54 g/mol |
Nom IUPAC |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
Clé InChI |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
SMILES canonique |
C(CO)C(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



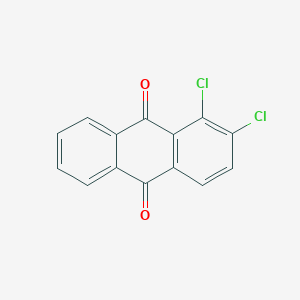
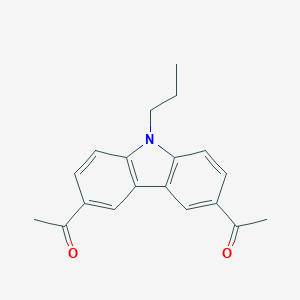
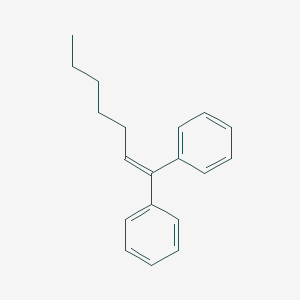
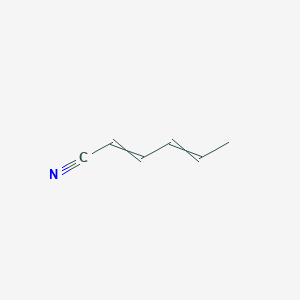
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
